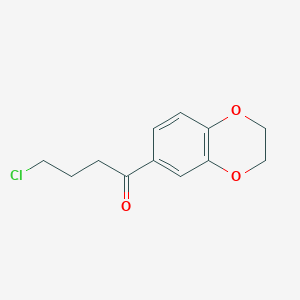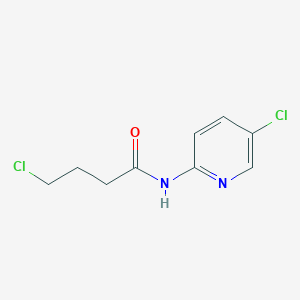![molecular formula C22H20N4O3S B2941198 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013838-32-8](/img/structure/B2941198.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety, a benzo[d]thiazole ring, and a pyrazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates, followed by their coupling with a pyrazole derivative. Key steps include:
Formation of benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of benzo[d]thiazole: This involves the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling with pyrazole: The final step involves the reaction of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates with a pyrazole carboxamide under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. For example, it may interact with proteins involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds, making it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(2)17-10-16(25-26(17)22-24-15-5-3-4-6-20(15)30-22)21(27)23-11-14-7-8-18-19(9-14)29-12-28-18/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJYLTZUNNDXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
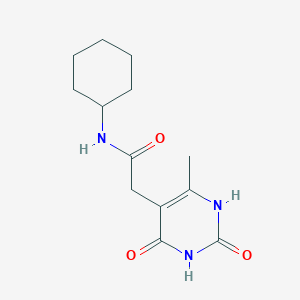
![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)
![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2941125.png)
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)
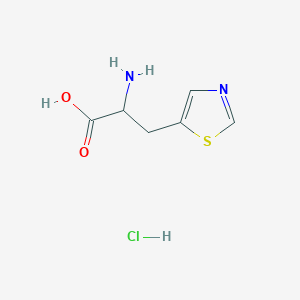
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)
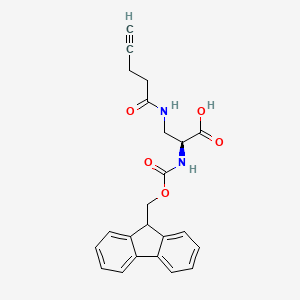
![3-(pyridin-3-yloxy)-N-[(thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941135.png)
